2-(cyclopropylmethoxy)acetamide
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Overview
Description
2-(Cyclopropylmethoxy)acetamide is an organic compound belonging to the class of amides Its molecular structure includes a cyclopropyl group attached to a methoxy group, which in turn is connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2-(cyclopropylmethoxy)acetamide involves the reaction of cyclopropylmethanol with acetamide in the presence of a base. This reaction typically occurs under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Other synthetic routes may involve the use of various catalysts to increase yield and reduce reaction time. Optimizing reaction conditions such as temperature, solvent, and pH is crucial for efficient synthesis.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. Industrial processes may also incorporate advanced purification techniques like crystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form corresponding carboxylic acids.
Reduction: : Reduction reactions can yield alcohols and other related compounds.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide. Reduction reactions often involve hydrogen gas in the presence of a palladium catalyst. Substitution reactions may use halides or other nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation typically produces carboxylic acids, while reduction can yield alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)acetamide has diverse applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules. Its unique structure makes it useful in developing new chemical reactions and methodologies.
Biology: : This compound is used in biological assays to study enzyme kinetics and molecular interactions.
Medicine: : Preliminary studies suggest potential pharmaceutical applications, particularly in developing new drugs with specific biological targets.
Industry: : It finds use in the manufacture of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(cyclopropylmethoxy)acetamide exerts its effects depends on its application:
In biological systems: , it may interact with enzymes or receptors, altering their activity and downstream signaling pathways.
In chemical reactions: , it acts as a substrate, undergoing transformation through various catalytic and non-catalytic processes.
The specific molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms in greater detail.
Comparison with Similar Compounds
Compared to other amides, 2-(cyclopropylmethoxy)acetamide stands out due to its cyclopropylmethoxy group. This unique structural feature imparts distinct chemical properties and reactivity. Some similar compounds include:
2-(Methoxymethyl)acetamide: : Lacks the cyclopropyl group, leading to different reactivity.
Cyclopropylacetamide: : Missing the methoxy group, which affects its solubility and chemical behavior.
2-(Ethoxymethyl)acetamide: : Similar in structure but with an ethyl group, leading to variations in physical properties and reactivity.
Properties
CAS No. |
1250579-45-3 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)acetamide |
InChI |
InChI=1S/C6H11NO2/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H2,7,8) |
InChI Key |
KJUNZRFGIRKLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
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